molecular formula C6H5FO3S B2687079 (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride CAS No. 1819971-32-8

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride

Cat. No. B2687079
CAS RN: 1819971-32-8
M. Wt: 176.16
InChI Key: DJEAXOABAXFFKQ-HWKANZROSA-N
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Description

(E)-2-(Furan-2-yl)ethene-1-sulfonyl fluoride, also known as FESF, is an organofluorine compound that has been used in various scientific research applications. It is a colorless liquid and is soluble in water. FESF is a sulfonyl fluoride and is used as a reagent in organic synthesis. It can be used to prepare a variety of compounds, including sulfonamides, sulfamates, and sulfonates. FESF is also used as a fluorinating agent in the synthesis of fluorinated compounds.

Scientific Research Applications

Synthesis and Chemical Biology Applications

Copper-Promoted Conjugate Addition : ESF's utility is highlighted in the synthesis of molecules with ester and aliphatic sulfonyl fluoride moieties, demonstrating its potential in medicinal chemistry. The work by Xu Zhang et al. showcases the modification of known drugs like Ibuprofen and Aspirin, underpinning ESF's relevance in drug discovery and chemical biology Xu Zhang et al., 2021.

DBU-Catalyzed Annulative SuFEx Click Chemistry : Another significant application of ESF is in the synthesis of δ-sultone fused heterocycles, a structurally diverse class of compounds with potential in drug discovery and material science. This process involves a catalytic reaction with enolizable pyrazolones and 1,3-dicarbonyl compounds, highlighting the chemical versatility of ESF and its derivatives Xing Chen et al., 2017.

Heck-Matsuda Process for β-Arylethenesulfonyl Fluorides Synthesis : The synthesis of β-arylethenesulfonyl fluorides via the Heck-Matsuda process underscores the importance of ESF in organic synthesis, enabling the creation of selectively addressable bis-electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry. This process facilitates the development of compounds for covalent drug discovery Hua-Li Qin et al., 2016.

Material Science and Advanced Synthesis

Fluorinated Polymeric Materials : The synthesis of fluorinated poly(arylene ether sulfide)s showcases ESF's application beyond small molecule chemistry. These materials, synthesized from reactions involving ESF derivatives, exhibit exceptional properties suitable for optical waveguide devices, highlighting the material science applications of ESF and its derivatives Jae-Pil Kim et al., 2001.

SuFEx Click Chemistry for Peptide Stapling : Demonstrating the breadth of ESF's utility, its involvement in SuFEx-based click chemistry for peptide stapling represents a cutting-edge application in biochemical research. This technique enhances peptide pharmacological properties by locking peptides into specific conformations, showcasing the potential of ESF in the development of novel biochemical tools and therapeutics J. Han et al., 2018.

properties

IUPAC Name

(E)-2-(furan-2-yl)ethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEAXOABAXFFKQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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